Potassium bicarbonate

Übersicht

Beschreibung

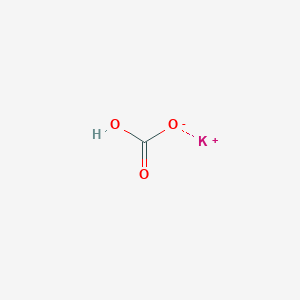

Potassium bicarbonate (KHCO₃) is a white, crystalline, water-soluble salt with the molecular formula CHKO₃ and a molar mass of 100.115 g/mol . It is the monopotassium salt of carbonic acid (H₂CO₃) and occurs naturally in the mineral kalicinite. Key properties include:

Vorbereitungsmethoden

Carbonation of Potassium Carbonate

Reaction Mechanism and Process Overview

The carbonation method involves the reaction of potassium carbonate (K₂CO₃) with carbon dioxide (CO₂) in aqueous media, represented by the equation:

This exothermic reaction is typically conducted in carbonization towers under controlled conditions. Industrial setups use a 750–800 g/L potassium carbonate solution heated above 50°C and pressurized to 0.4 MPa to enhance CO₂ solubility . The process requires 5–6 hours for complete bicarbonate precipitation, followed by centrifugation and drying at 80°C to yield a final product with 98–100% purity .

Table 1: Carbonation Process Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 50–60°C | |

| Pressure | 0.4 MPa | |

| Reaction Time | 5–6 hours | |

| K₂CO₃ Concentration | 750–800 g/L | |

| Final Purity | 98–100% |

Industrial Optimization

Key optimizations include the use of CO₂-rich flue gases from industrial processes (e.g., lime kilns) to reduce costs . Continuous crystallization systems, such as mixed suspension mixed product removal (MSMPR) crystallizers, improve yield by maintaining supersaturation levels . However, impurities like potassium sulfate (K₂SO₄) and chloride (KCl) in raw materials necessitate pre-treatment steps, such as calcination or lime milk filtration .

Limitations

This method’s energy intensity and reliance on high-purity K₂CO₃ limit its cost-effectiveness for small-scale production. Additionally, residual alkali metals in the feedstock can compromise product quality .

Ion Exchange Method

Principle of Ion Exchange

The ion exchange method converts potassium chloride (KCl) into this compound using cation-exchange resins. The resin (initially in sodium form, R-Na) is regenerated with KCl, forming a potassium-loaded resin (R-K). Subsequent treatment with ammonium bicarbonate (NH₄HCO₃) elutes KHCO₃:

The eluate is evaporated to decompose residual NH₄HCO₃, and the resulting K₂CO₃ solution is recarbonated to produce additional KHCO₃ .

Table 2: Ion Exchange Process Efficiency

By-Product Management

Sodium chloride (NaCl) and ammonium chloride (NH₄Cl) by-products are reclaimed for industrial use, enhancing sustainability. However, resin fouling by divalent cations (e.g., Ca²⁺, Mg²⁺) necessitates periodic regeneration with hydrochloric acid .

Reaction of Potassium Hydroxide with Carbon Dioxide

Synthesis via Electrolysis of Potassium Chloride

Potassium hydroxide (KOH), produced through the electrolysis of KCl, reacts with CO₂ to form KHCO₃:

The electrolysis step employs diaphragm, membrane, or mercury cells, with membrane cells dominating modern production due to lower environmental impact .

Table 3: Electrolysis Parameters for KOH Production

| Parameter | Value | Source |

|---|---|---|

| Current Efficiency | 95–97% | |

| Energy Consumption | 2.8–3.2 MWh/ton | |

| CO₂ Purity Requirement | >30% |

Carbonation and Crystallization

The KOH solution is carbonated at ambient pressure, yielding a KHCO₃ solution that is crystallized using vacuum cooling. Fluidized-bed dryers reduce moisture content to <0.5% .

Amine-Based Synthesis

Patent Overview and Reaction Dynamics

A patented method (US2752222A) employs primary or secondary amines (e.g., monoethylamine, diethylamine) to facilitate KHCO₃ precipitation from KCl and CO₂ . The amine reacts with CO₂ to form an amine carbonate intermediate, which subsequently reacts with KCl:

The process operates at 3 kg/cm² pressure and achieves 94–95% potassium recovery .

Table 4: Amine-Based Synthesis Performance

Economic Viability

While this method offers high yields and amine recyclability, the cost of amine reagents and corrosion-resistant equipment poses barriers to widespread adoption .

Alternative and Emerging Methods

Ethanol Solution Absorption

A niche method involves absorbing CO₂ into an 80% ethanol solution of KOH, exploiting the solvent’s low polarity to enhance KHCO₃ precipitation . However, ethanol recovery costs limit scalability.

Comparative Analysis of Methodologies

Table 5: Method Comparison

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Carbonation | 90% | High | Industrial | Moderate |

| Ion Exchange | 85% | Medium | Medium | Low |

| KOH + CO₂ | 95% | High | Industrial | High |

| Amine-Based | 94% | Very High | Pilot | Low |

Analyse Chemischer Reaktionen

Reaktionstypen: Kaliumhydrogencarbonat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Zersetzung: Beim Erhitzen zersetzt sich Kaliumhydrogencarbonat zu Kaliumcarbonat, Wasser und Kohlendioxid. [ 2 \text{KHCO}3 \rightarrow \text{K}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Säure-Base-Reaktionen: Kaliumhydrogencarbonat reagiert mit Säuren unter Bildung von Kaliumsalzen, Kohlendioxid und Wasser. Beispielsweise führt seine Reaktion mit Salzsäure zur Bildung von Kaliumchlorid. [ \text{HCl} + \text{KHCO}_3 \rightarrow \text{KCl} + \text{CO}_2 + \text{H}_2\text{O} ]

Häufige Reagenzien und Bedingungen:

Säuren: Salzsäure, Schwefelsäure und Essigsäure werden häufig verwendet, um mit Kaliumhydrogencarbonat zu reagieren.

Hitze: Zersetzungsreaktionen finden typischerweise bei Temperaturen zwischen 100 °C und 120 °C statt {_svg_6}

Hauptprodukte:

Kaliumcarbonat: Wird während der Zersetzung von Kaliumhydrogencarbonat gebildet.

Kaliumsalze: Werden während Säure-Base-Reaktionen mit verschiedenen Säuren gebildet.

Wissenschaftliche Forschungsanwendungen

Applications in the Food Industry

Leavening Agent : Potassium bicarbonate is widely used as a leavening agent in baking. When combined with acidic ingredients, it releases carbon dioxide (CO₂), which causes dough to rise. This reaction is crucial for producing light and fluffy baked goods .

pH Regulator : It serves as a pH regulator in food products, helping to stabilize acidity levels and extend shelf life. This application is particularly important in products like jams and pickles .

Color and Flavor Preservation : The compound enhances the visual appeal and flavor stability of food products by preventing undesirable chemical reactions that can alter taste and color .

Carbonation in Beverages : In the beverage industry, this compound aids in controlling the release of CO₂, contributing to the characteristic fizz of soft drinks and other carbonated beverages .

Health Sector Applications

Mineral Supplement : this compound is used as a dietary supplement to address potassium deficiencies. It plays a vital role in maintaining cellular function, muscle contractions, and nerve signaling .

Pharmaceutical Uses : In pharmaceuticals, it acts as an active pharmaceutical ingredient (API) in effervescent tablets and other formulations where pH balance is crucial .

Agricultural Applications

Fungicide : this compound is recognized for its efficacy as a fungicide. It inhibits the growth of various phytopathogenic fungi by disrupting their cellular processes. Studies have shown significant reductions in fungal growth when treated with this compound .

Drought Resistance Enhancement : Research indicates that this compound can improve drought resistance in plants by enhancing chlorophyll content and overall plant vitality under stress conditions .

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Food Industry | Leavening Agent | Releases CO₂ for dough rise |

| pH Regulator | Stabilizes acidity in foods | |

| Color Preservation | Maintains freshness appearance | |

| Health Sector | Mineral Supplement | Addresses potassium deficiency |

| Pharmaceutical API | Maintains pH balance | |

| Agriculture | Fungicide | Inhibits fungal growth significantly |

| Drought Resistance | Enhances plant resilience |

Case Study 1: Efficacy as a Fungicide

A study evaluated the impact of this compound on the germination of sclerotia from Sclerotium cepivorum. Results indicated that concentrations above 2 mM significantly inhibited germination rates, demonstrating its potential as an effective fungicide in agricultural practices .

Case Study 2: Drought Stress Mitigation

In another study involving basil plants under drought conditions, application of this compound resulted in increased chlorophyll content and improved antioxidant activity. This suggests its role in enhancing drought tolerance among sensitive crops .

Wirkmechanismus

The primary mechanism of action of potassium bicarbonate is its ability to neutralize acids. In the gastrointestinal tract, it increases the pH by neutralizing hydrochloric acid, which helps alleviate symptoms of acid indigestion and heartburn. This neutralization reaction also suppresses the activity of pepsin, an enzyme that exacerbates ulceration in the presence of acid .

Vergleich Mit ähnlichen Verbindungen

Potassium Bicarbonate vs. Potassium Carbonate (K₂CO₃)

| Attribute | This compound (KHCO₃) | Potassium Carbonate (K₂CO₃) |

|---|---|---|

| Chemical Formula | KHCO₃ | K₂CO₃ |

| Molar Mass | 100.115 g/mol | 138.205 g/mol |

| Solubility in Water | 33.7 g/100 mL (20°C) | 112 g/100 mL (20°C) |

| pH (1% Solution) | ~8.2 | ~11.5 (strongly alkaline) |

| Primary Uses | Food additive, fire extinguisher | Glass production, soap manufacturing |

| Thermal Behavior | Decomposes at 100°C | Stable up to 891°C (melting point) |

Key Differences :

- Alkalinity : K₂CO₃ is significantly more alkaline, limiting its use in food and pharmaceuticals compared to KHCO₃ .

- Agricultural Impact : K₂CO₃ is corrosive to plant tissues at high concentrations, whereas KHCO₃ is safer for organic farming .

This compound vs. Sodium Bicarbonate (NaHCO₃)

Functional Differences :

- Baking : KHCO₃ requires acidic components for leavening, while NaHCO₃ reacts with moisture alone .

- Environmental Impact : KHCO₃ reduces soil salinization risks compared to sodium-based alternatives .

This compound vs. Ammonium Bicarbonate (NH₄HCO₃)

| Attribute | This compound (KHCO₃) | Ammonium Bicarbonate (NH₄HCO₃) |

|---|---|---|

| Cation | K⁺ | NH₄⁺ (ammonium) |

| Thermal Stability | Decomposes at 100°C | Decomposes at 35°C (volatilizes as NH₃) |

| Odor | Odorless | Strong ammonia odor |

| Primary Uses | Fire suppression, pH buffering | Leavening agent in flat baked goods |

Key Research Findings :

- Fire Extinguishers: KHCO₃ outperforms NH₄HCO₃ in suppressing liquid and electrical fires due to its stability and non-toxic residue .

- Food Industry : NH₄HCO₃ is avoided in moist environments due to ammonia release, whereas KHCO₃ is odorless and safer .

Functional Roles in Food Science

- Dough Properties : KHCO₃ improves cookie spread and texture by increasing dough pH and weakening gluten structure .

- Antimicrobial Effects : KHCO₃ inhibits fungal growth in organic farming, reducing reliance on synthetic pesticides .

Biochemical Interactions

- Biological Buffering : Unlike sodium bicarbonate, KHCO₃ delays crystallization of uric acid in serum, making it useful in renal disorder studies .

- Metabolic Acidosis : KHCO₃ restores acid-base balance without sodium-related side effects .

Industrial Efficiency

- Fire Suppression : KHCO₃-based powders extinguish flames 30% faster than sodium bicarbonate due to higher thermal stability and radiation shielding .

Biologische Aktivität

Potassium bicarbonate (KHCO₃) is a compound that has garnered attention for its various biological activities, particularly in the fields of nutrition, medicine, and agriculture. This article explores its biological effects, mechanisms of action, and implications for health based on diverse research findings.

Overview of this compound

This compound is a white crystalline powder that serves multiple purposes, including as an antacid, electrolyte replenisher, and a potassium supplement. It functions primarily by neutralizing gastric acid, thereby increasing gastrointestinal pH and reducing symptoms associated with acid reflux and ulcers .

- Antacid Properties : this compound neutralizes hydrochloric acid in the stomach, which helps alleviate symptoms of indigestion and heartburn. This action also suppresses the activity of pepsin, an enzyme that can exacerbate ulceration in acidic environments .

- Electrolyte Balance : It plays a crucial role in maintaining electrolyte balance in the body. Approximately 90% of ingested potassium is absorbed in the small intestine through passive diffusion, with excess potassium excreted via urine .

- Bone Health : Recent studies suggest that this compound may positively influence bone health by reducing calcium excretion and bone resorption markers. This is particularly relevant for older adults who are at risk of osteoporosis due to dietary acid loads .

Clinical Studies

Several studies have investigated the effects of this compound supplementation on various health parameters:

- Bone Resorption and Calcium Excretion : A double-blind study involving 171 older adults showed that supplementation with this compound significantly reduced urinary N-telopeptide (a marker of bone resorption) and calcium excretion compared to placebo groups. This suggests a protective effect against bone loss .

- Hyperkalemia Management : In a clinical setting, this compound has been used to manage hyperkalemia (high potassium levels). Research indicates that it can lower plasma potassium levels independent of its pH-altering effects, making it a valuable treatment option even in patients with renal impairment .

- Muscle Health : Another study assessed the impact of this compound on circulating microRNAs associated with muscle metabolism. Results indicated that supplementation led to favorable changes in biomarkers related to bone and muscle health, suggesting potential benefits for physical function in older adults .

Case Studies

- Postmenopausal Women : A cross-sectional study highlighted that postmenopausal women who received this compound had lower incidences of osteoporotic fractures compared to those who did not receive supplementation. This reinforces the potential role of bicarbonate in maintaining bone density during menopause .

- Dietary Acid Load : Research has shown that diets high in acid can negatively affect bone health. Supplementing with this compound helps neutralize this acid load, potentially mitigating adverse effects on bone metabolism and overall health .

Data Tables

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the dissociation status of potassium bicarbonate under physiological conditions?

Ion-selective electrodes (ISE) are employed to measure ionic activity in solutions where chloride is replaced with bicarbonate. Corrections for liquid junction potentials and activity coefficients are critical, as ISE measurements may underestimate sodium/potassium concentrations due to ion-pair formation (e.g., KHCO₃). Studies use controlled pH (7.4–8.4) and Pco₂ conditions to simulate physiological environments, followed by thermodynamic modeling to calculate association constants .

Q. How does this compound influence intracellular acid-base balance, and what measurement techniques validate these effects?

this compound supplementation alters extracellular bicarbonate levels, indirectly affecting intracellular pH via ion transport mechanisms. Intracellular bicarbonate is quantified using microelectrodes or isotopic tracers, while muscle biopsies and balance studies track shifts in potassium and hydrogen ions. For example, potassium depletion studies in renal cells link intracellular acidosis to altered bicarbonate reabsorption .

Q. What are the standard protocols for assessing this compound's impact on bone mineral density in clinical research?

Dual-energy X-ray absorptiometry (DEXA) and calcium balance studies are primary methods. Trials often administer 60–120 mmol/day of this compound to postmenopausal women, monitoring urinary calcium excretion and bone turnover markers (e.g., C-terminal telopeptide) over 12–18 weeks. These studies control dietary calcium and protein intake to isolate bicarbonate effects .

Advanced Research Questions

Q. How can factorial design optimize this compound's role in drug delivery systems?

A 3² full factorial design evaluates variables like sodium alginate and this compound concentrations to optimize floating time and pulsatile drug release. Response surface methodology (RSM) models cumulative drug release (Y₁) and floating time (Y₂), with polynomial equations identifying optimal ratios. Validation includes in vitro dissolution testing and statistical metrics (e.g., ANOVA, Cohen’s d) .

Q. What statistical approaches reconcile contradictory findings in clinical trials on this compound’s efficacy in chronic kidney disease (CKD)?

Individual participant meta-analyses pool data from trials targeting CKD stages 3b–5, stratifying outcomes (e.g., renal function decline, cardiovascular events) by age, baseline bicarbonate, and dosing strategies. Mixed-effects models account for heterogeneity, while sensitivity analyses exclude high-risk-of-bias studies. The BiCARB trial highlights the need for subgroup analysis, particularly in older populations .

Q. How do ion-pairing and liquid junction potentials confound bicarbonate dissociation measurements, and what corrections are applied?

ISE measurements require calibration with chloride-free solutions to minimize liquid junction errors. Activity coefficients (e.g., Na⁺: 0.75) and association constants (KHCO₃: 0.55) are derived from Nernst equation adjustments. Discrepancies between calculated and observed CO₂ species (e.g., unaccounted 2 mmol/L in plasma) suggest undetected ion pairs or protein-bound complexes .

Q. What longitudinal study designs evaluate this compound’s chronic effects on athletic performance and acid-base homeostasis?

Randomized crossover trials administer 0.2–0.5 g/kg/day of this compound for 5–14 days, measuring blood pH, HCO₃⁻, and lactate (LA) pre/post high-intensity exercise. Repeated-measures ANOVA detects changes in time-to-exhaustion or 6×30m sprint performance, while controlling for hydration and dietary alkalinity. Effect sizes (Cohen’s d ≥ 0.5) indicate clinical relevance .

Q. How do mechanistic studies differentiate this compound’s renal vs. extrarenal contributions to acid-base regulation?

Isotope dilution techniques (¹³C-bicarbonate) and renal clearance studies partition bicarbonate handling into glomerular filtration, tubular reabsorption, and endogenous production. Comparative trials with potassium citrate isolate bicarbonate-specific effects, while urinary anion gap calculations assess net acid excretion .

Q. Notes

- Methodological Rigor : Advanced questions emphasize meta-analytic frameworks (e.g., IPD meta-analysis) and factorial optimization, while basic questions focus on foundational measurement techniques.

- Contradictions : challenges routine bicarbonate use in CKD, whereas supports cardiovascular benefits, necessitating stratified analysis by patient demographics.

- Excluded Sources : Commercial data (e.g., market trends in ) were omitted per guidelines.

Eigenschaften

IUPAC Name |

potassium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJADVDDVDEDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHCO3, CHKO3 | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | potassium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Potassium hydrogen carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydrogen_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021177 | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colourless crystals or white powder or granules, Colorless or white solid; [Merck Index] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble, Freely soluble in water. Insoluble in ethanol | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

298-14-6, 17353-70-7 | |

| Record name | Potassium bicarbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogencarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5Z15LEBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes before melting | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.